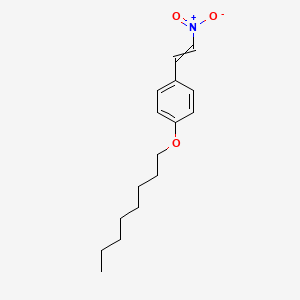![molecular formula C19H12FN B12535277 10-(4-Fluorophenyl)benzo[h]quinoline](/img/structure/B12535277.png)
10-(4-Fluorophenyl)benzo[h]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(4-Fluorophenyl)benzo[h]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a fluorophenyl group attached to the benzo[h]quinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-Fluorophenyl)benzo[h]quinoline can be achieved through various methods. One common approach involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This method can be catalyzed by transition metals such as platinum (PtCl2) or by Brønsted acids like trifluoromethanesulfonic acid . The choice of catalyst and reaction conditions can significantly influence the yield and efficiency of the synthesis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloisomerization processes. The use of microwave irradiation and nanostructured TiO2 photocatalysts under solvent-free conditions has been reported to enhance the efficiency and sustainability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 10-(4-Fluorophenyl)benzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Applications De Recherche Scientifique
10-(4-Fluorophenyl)benzo[h]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 10-(4-Fluorophenyl)benzo[h]quinoline involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties are enhanced through protonation, which shifts the fluorescence maximum and increases the overall intensity . This property is exploited in various applications, including biosensing and imaging.
Comparaison Avec Des Composés Similaires
Benzo[h]quinoline: Lacks the fluorophenyl group, resulting in different chemical and physical properties.
Acridine: Another heterocyclic aromatic compound with similar fluorescence properties but different structural features.
Isoquinoline: Similar in structure but with different substitution patterns and reactivity.
Uniqueness: 10-(4-Fluorophenyl)benzo[h]quinoline is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric effects. This makes it particularly useful in applications requiring specific fluorescence characteristics and reactivity .
Propriétés
Formule moléculaire |
C19H12FN |
|---|---|
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
10-(4-fluorophenyl)benzo[h]quinoline |
InChI |
InChI=1S/C19H12FN/c20-16-10-8-13(9-11-16)17-5-1-3-14-6-7-15-4-2-12-21-19(15)18(14)17/h1-12H |
Clé InChI |
IOLOARDBCUHOLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C3=CC=C(C=C3)F)C4=C(C=CC=N4)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclohexane-1,2-diamine](/img/structure/B12535198.png)
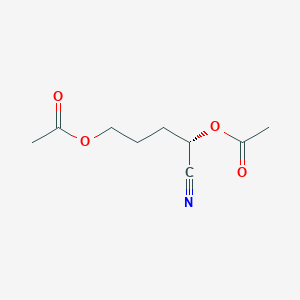
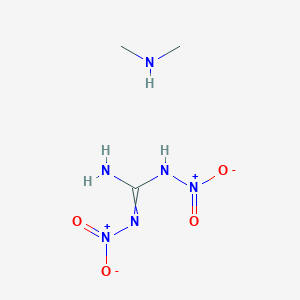
![N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide](/img/structure/B12535231.png)
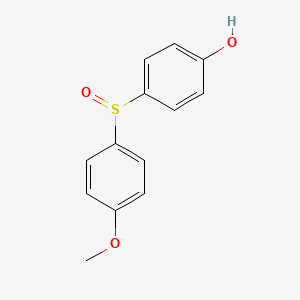

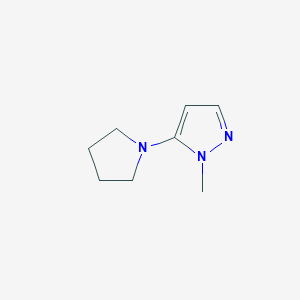
![1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]-](/img/structure/B12535255.png)

![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(prop-1-en-1-yl)benzene](/img/structure/B12535262.png)

![3-[(Furan-2-yl)methyl]-2-(pyridin-3-yl)quinazolin-4(3H)-one](/img/structure/B12535266.png)

